4-[6-Chloro-5-nitro-4-(trifluoromethyl)pyridin-2-yl]morpholine
Overview
Description
4-[6-Chloro-5-nitro-4-(trifluoromethyl)pyridin-2-yl]morpholine is a complex organic compound characterized by the presence of a morpholine ring attached to a pyridine ring substituted with chloro, nitro, and trifluoromethyl groups
Mechanism of Action
Target of Action
Compounds containing the trifluoromethylpyridine (tfmp) group, such as this one, are known to exhibit various pharmacological activities . More research is needed to identify the specific targets of this compound.
Mode of Action
The mode of action of 4-[6-Chloro-5-nitro-4-(trifluoromethyl)pyridin-2-yl]morpholine is currently unknown. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety
Biochemical Pathways
Tfmp derivatives are known to have applications in the agrochemical and pharmaceutical industries . More research is needed to understand the biochemical pathways influenced by this compound.
Result of Action
Tfmp derivatives are known to exhibit various pharmacological activities . More research is needed to understand the specific effects of this compound.
Action Environment
The development of fluorinated organic chemicals, including those with the tfmp group, is an increasingly important research topic
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-Chloro-5-nitro-4-(trifluoromethyl)pyridin-2-yl]morpholine typically involves multi-step organic reactions. One common method includes the nitration of 4-(trifluoromethyl)pyridine, followed by chlorination and subsequent morpholine substitution. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired substitutions occur at the correct positions on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[6-Chloro-5-nitro-4-(trifluoromethyl)pyridin-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can produce various substituted morpholine derivatives.
Scientific Research Applications
4-[6-Chloro-5-nitro-4-(trifluoromethyl)pyridin-2-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)morpholine
- 4,6-Dichloro-5-nitropyrimidine
Uniqueness
4-[6-Chloro-5-nitro-4-(trifluoromethyl)pyridin-2-yl]morpholine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity compared to similar compounds .
Properties
IUPAC Name |
4-[6-chloro-5-nitro-4-(trifluoromethyl)pyridin-2-yl]morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N3O3/c11-9-8(17(18)19)6(10(12,13)14)5-7(15-9)16-1-3-20-4-2-16/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXGUTCZTILBGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C(C(=C2)C(F)(F)F)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.